



Application of Pirimiphos-methyl-d6 in Environmental Water Sample Analysis

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Compound of Interest		
Compound Name:	Pirimiphos-methyl-d6	
Cat. No.:	B570484	Get Quote

Introduction

Pirimiphos-methyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of insects and mites. Its presence in environmental water sources due to agricultural runoff and other sources is a significant concern for environmental and public health. Accurate and sensitive quantification of Pirimiphos-methyl in water samples is crucial for monitoring its environmental fate and ensuring water quality. The use of a deuterated internal standard, **Pirimiphos-methyl-d6**, in conjunction with mass spectrometry-based analytical techniques, provides a robust and reliable method for this purpose. This application note details the use of **Pirimiphos-methyl-d6** for the quantitative analysis of Pirimiphos-methyl in environmental water samples, providing a comprehensive protocol and relevant data.

Pirimiphos-methyl acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] This inhibition is significantly enhanced through the metabolic conversion of Pirimiphos-methyl to its more potent oxygen analog, Pirimiphos-methyl-oxon.[1] [3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. **Pirimiphos-methyl-d6**, which has six deuterium atoms in place of hydrogen atoms, is chemically identical to Pirimiphos-methyl but has a different molecular weight. By adding a known amount of **Pirimiphos-methyl-d6** to the water sample at the beginning of the analytical process, any loss



of the analyte during sample preparation and analysis can be accurately corrected for. This is because the deuterated standard experiences the same physical and chemical effects as the native analyte. The ratio of the mass spectrometric response of the native analyte to that of the deuterated internal standard is used for quantification, leading to highly accurate and precise results.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of Pirimiphos-methyl in water samples using **Pirimiphos-methyl-d6** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter	Value	Reference
Limit of Detection (LOD)	0.005 μg/L	[6]
Limit of Quantification (LOQ)	0.015 μg/L	[7]
**Linearity (R²) **	> 0.99	[7]
Recovery	85 - 115%	[8]
Relative Standard Deviation (RSD)	< 15%	[8]
Matrix Effect	Minimal (compensated by internal standard)	[5]

Experimental Protocols

A representative experimental protocol for the analysis of Pirimiphos-methyl in environmental water samples using **Pirimiphos-methyl-d6** and LC-MS/MS is provided below.

- 1. Materials and Reagents
- Pirimiphos-methyl analytical standard (≥98% purity)
- **Pirimiphos-methyl-d6** internal standard (≥98% purity, isotopic purity ≥99%)
- HPLC-grade methanol, acetonitrile, and water



- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
- Glass fiber filters (1.0 μm)
- Volumetric flasks, pipettes, and autosampler vials
- 2. Sample Preparation and Solid-Phase Extraction (SPE)
- Collect 500 mL of the environmental water sample in a clean glass bottle.
- Filter the water sample through a 1.0 μm glass fiber filter to remove suspended particles.
- Spike the filtered water sample with a known concentration of Pirimiphos-methyl-d6 internal standard (e.g., 50 ng/L).
- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
- Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- After loading, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the retained analytes with 6 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis
- Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.



- Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
- Column: Zorbax Eclipse XDB-C18 column (e.g., 2.1 x 100 mm, 1.8 μm).[10]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution:

o 0-1 min: 5% B

1-8 min: 5% to 95% B

o 8-10 min: 95% B

10.1-12 min: 5% B (re-equilibration)

• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

• Ionization Mode: Electrospray Ionization (ESI), Positive.

• Multiple Reaction Monitoring (MRM) Transitions:

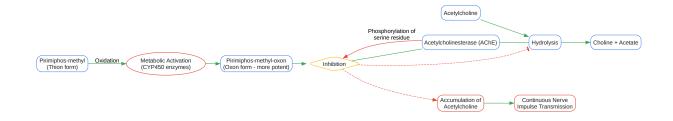
Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Pirimiphos- methyl	306.1	164.1	108.0	20 / 35
Pirimiphos- methyl-d6	312.1	170.1	114.0	20 / 35

Note: The optimal collision energies should be determined empirically for the specific instrument used.



Visualizations

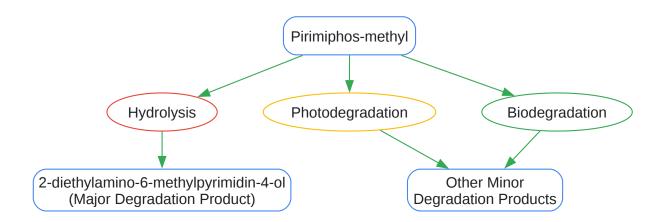
Pirimiphos-methyl Mechanism of Action: Acetylcholinesterase Inhibition



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Caption: Mechanism of acetylcholinesterase inhibition by Pirimiphos-methyl.

Environmental Degradation Pathway of Pirimiphos-methyl in Water





Methodological & Application

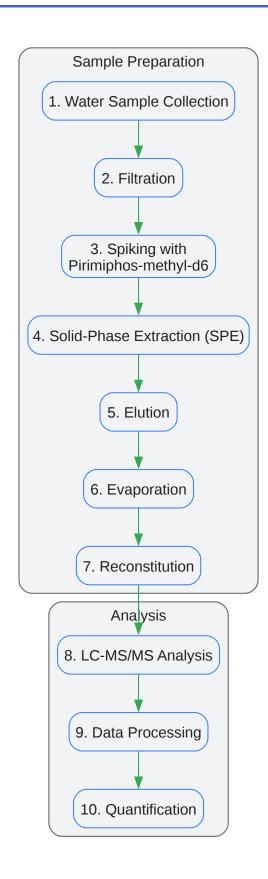
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Caption: Major degradation pathways of Pirimiphos-methyl in aquatic environments.

Analytical Workflow for Pirimiphos-methyl in Water Samples





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